molecular formula C11H11N3O2 B11776440 2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B11776440
M. Wt: 217.22 g/mol
InChI Key: SNKCSSMAYBMHSU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a tetrahydropyrrolo[3,4-c]pyrrole core. The presence of these fused rings imparts unique chemical and physical properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves a visible light-induced diastereoselective synthesis. This method utilizes 2H-azirines and maleimides in the presence of an organic photocatalyst. The reaction proceeds efficiently and is environmentally friendly, with good functional group tolerance and substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable synthesis are likely to be applied. The use of photocatalysts and mild reaction conditions can be scaled up for industrial applications, ensuring efficient and eco-friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its fused pyridine and tetrahydropyrrolo[3,4-c]pyrrole rings, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

5-pyridin-3-yl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C11H11N3O2/c15-10-8-5-13-6-9(8)11(16)14(10)7-2-1-3-12-4-7/h1-4,8-9,13H,5-6H2

InChI Key

SNKCSSMAYBMHSU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)C(=O)N(C2=O)C3=CN=CC=C3

Origin of Product

United States

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